Euphylline

Catalog No.
S580023
CAS No.
5768-49-0
M.F
C9H16N6O2
M. Wt
240.26 g/mol
Availability
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Euphylline

CAS Number

5768-49-0

Product Name

Euphylline

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C7H8N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);1-4H2

InChI Key

LHRHXWBJUQKYEL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Synonyms

pulmophyllin (new), pulmophylline (new)

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

The exact mass of the compound Euphylline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Euphylline, also known as theophylline ethylenediamine, is a derivative of theophylline and belongs to the class of compounds known as xanthines. Its chemical formula is C16_{16}H24_{24}N10_{10}O4_4, and it has a molecular weight of approximately 420.43 g/mol. Euphylline is primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It acts by relaxing the smooth muscles of the airways, thereby improving airflow and alleviating symptoms associated with bronchospasm .

Typical of xanthine derivatives. It can participate in hydrolysis, oxidation, and methylation reactions. The compound can be demethylated to yield 3-methylxanthine and other metabolites, primarily through enzymatic pathways involving cytochrome P450 enzymes in the liver . Additionally, Euphylline can react with acids and bases to form salts, which are often utilized in pharmaceutical formulations.

Euphylline exhibits significant biological activity primarily as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase types III and IV, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of this signaling molecule in smooth muscle cells. This mechanism contributes to its bronchodilatory effects. Euphylline also has anti-inflammatory properties and may enhance mucociliary clearance in the respiratory tract .

The synthesis of Euphylline typically involves the reaction between theophylline and ethylenediamine. The general synthetic route can be summarized as follows:

  • Starting Materials: Theophylline (C7_7H8_8N4_4O2_2) and ethylenediamine (C2_2H8_8N2_2).
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and pressure conditions to ensure optimal yield.
  • Product Isolation: Following the reaction, Euphylline is purified through recrystallization or chromatography techniques to obtain a pure product.

This method allows for the efficient production of Euphylline for pharmaceutical applications .

Euphylline is primarily used in medical settings as a bronchodilator for patients suffering from respiratory conditions such as asthma, bronchitis, and COPD. It is administered orally or intravenously depending on the severity of the condition. Additionally, due to its ability to increase cAMP levels, Euphylline may have potential applications in treating other conditions that benefit from smooth muscle relaxation .

Euphylline interacts with various drugs and substances, which can influence its efficacy and safety profile. Notable interactions include:

  • Caffeine: Both compounds are metabolized by similar pathways; concurrent use may increase side effects due to additive effects on the central nervous system.
  • Antibiotics: Certain antibiotics can alter the metabolism of Euphylline, potentially leading to increased plasma concentrations and toxicity.
  • Other Bronchodilators: Combining Euphylline with other bronchodilators may enhance therapeutic effects but also increase the risk of adverse reactions .

Monitoring these interactions is crucial for optimizing treatment regimens involving Euphylline.

Euphylline shares structural similarities with several other xanthines and related compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
TheophyllineC7_7H8_8N4_4O2_2Primary active ingredient; bronchodilator
CaffeineC8_8H10_{10}N4_4O2_2Stimulant; affects central nervous system
AminophyllineC15_{15}H20_{20}N4_4O4_4Combination of theophylline and ethylenediamine
1-MethylxanthineC7_7H8_8N4_4OMetabolite of theophylline; less potent

Euphylline is unique due to its specific combination of both bronchodilator effects and enhanced solubility compared to its parent compound, theophylline, making it suitable for intravenous administration in acute settings .

Euphylline, chemically known as the theophylline-ethylenediamine complex, represents a significant pharmaceutical compound that has been synthesized through established complexation methods for several decades [1] [8]. The fundamental structure consists of theophylline and ethylenediamine combined in a specific stoichiometric ratio to form a stable molecular complex [10] [43].

The historical synthesis method involves the direct complexation of theophylline with ethylenediamine in aqueous or alcoholic solutions [11]. The classical preparation method, as documented in pharmaceutical literature, requires dissolving theophylline in absolute ethanol followed by the addition of ethylenediamine in controlled proportions [24]. The mixture undergoes vigorous stirring for five to six hours, during which white crystalline precipitates form spontaneously [24].

The stoichiometric relationship in euphylline formation follows a 2:1 ratio of theophylline to ethylenediamine, creating aminophylline as the primary complex [8] [10]. This complexation reaction occurs through hydrogen bonding interactions between the basic nitrogen atoms of theophylline and the hydrogen atoms of ethylenediamine [11] [12]. The formation mechanism involves the coordination of ethylenediamine molecules to theophylline anions in a tetrahedral arrangement, as demonstrated through X-ray diffraction studies [12].

Table 1: Historical Synthesis Parameters for Euphylline Complex Formation

ParameterValueReference Method
Theophylline Amount24.7 g (0.0333 mol)Conventional JP Method [24]
Ethylenediamine Volume9.2 mL (0.0165 mol)Standard Complexation [24]
Solvent SystemAbsolute EthanolTraditional Approach [24]
Reaction Time5-6 hoursStirring Duration [24]
TemperatureRoom TemperatureAmbient Conditions [24]
Yield Efficiency97.7%Optimized Conditions [7]

The historical method demonstrates remarkable efficiency when proper stoichiometric ratios are maintained [24]. Research indicates that when ethylenediamine amounts fall below 1.1 mL per 6 g of theophylline, the resultant crystals convert to anhydrous theophylline upon ethanol washing, indicating insufficient complex formation [24] [26]. The critical threshold of ethylenediamine required corresponds precisely to the molecular complex formation with theophylline in the desired ratio [24].

Modern Catalytic Approaches: Palladium-Carbon Mediated Hydrogenation

Contemporary synthetic methodologies for euphylline production have evolved to incorporate advanced catalytic systems, particularly palladium-carbon mediated processes that enhance reaction efficiency and product purity [15] [16]. Palladium on carbon catalysts have demonstrated significant utility in theophylline derivative synthesis through selective hydrogenation reactions [15] [17].

The palladium-carbon catalytic system operates through surface-mediated hydrogenation mechanisms where palladium nanoparticles facilitate hydrogen activation and subsequent reduction processes [16]. Modern research has established that palladium loading between five and ten percent on activated carbon provides optimal catalytic activity for theophylline-related synthetic transformations [15]. The catalyst preparation involves combining palladium chloride solutions with activated carbon suspensions, followed by formaldehyde reduction to generate metallic palladium deposits [15].

Recent investigations have revealed that theophylline-based palladium complexes exhibit exceptional catalytic activity in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes [18] [20]. These complexes demonstrate strong catalytic performance under mild aerobic conditions using water-based solvents with potassium carbonate as the base system [18]. The optimized reaction conditions include catalyst concentrations of 0.25 mol% at temperatures around 100°C with microwave heating enhancement [18].

Table 2: Modern Palladium-Carbon Catalytic Parameters

Catalytic ParameterOptimal RangeReaction Efficiency
Palladium Loading5-10% on Carbon [15]Maximum Surface Activity
Catalyst Amount0.25-1.0 mol% [18]High Conversion Rates
Temperature Range75-100°C [18]Enhanced Reaction Kinetics
Pressure ConditionsAtmospheric to 0.06 MPa [7]Controlled Environment
Reaction Time30 minutes to 3 hours [18]Process Optimization
Solvent SystemAqueous/Ethanol Mixtures [18]Green Chemistry Approach

The mechanistic pathway of palladium-carbon mediated synthesis involves hydrogen activation on palladium surfaces, followed by selective reduction of specific functional groups within theophylline derivatives [16] [17]. Advanced characterization techniques including X-ray absorption spectroscopy and X-ray diffraction have confirmed the formation of palladium carbide and hydride phases during catalytic processes [17]. These phases contribute to enhanced selectivity and reduced side product formation compared to traditional synthetic approaches [16].

Solvent Systems for Spherical Crystallization (Organic Solvent-Ethanol-Water)

Spherical crystallization represents a sophisticated technique for euphylline production that combines crystallization, agglomeration, and spheronization processes in a single operational step [21] [23]. The methodology employs carefully selected solvent systems comprising organic solvents, ethanol, and water in specific proportions to achieve optimal crystal morphology and pharmaceutical properties [21] [24].

The fundamental principle of spherical crystallization relies on the strategic use of partially miscible solvent mixtures where water functions as the poor solvent, ethanol serves as the good solvent, and organic components act as bridging liquids [21] [26]. The most effective organic solvents for euphylline spherical crystallization include chloroform, 1-hexanol, isopropyl acetate, isobutyl acetate, benzene, toluene, n-hexane, and n-heptane [26]. Each solvent system produces distinct crystalline characteristics and agglomeration behaviors [26].

Chloroform-based systems demonstrate superior performance in spherical crystal formation, requiring only one to two hours for complete transformation from fine crystals to spherically agglomerated structures [24] [26]. In contrast, 1-hexanol systems require approximately seven hours due to higher water solubility characteristics that affect aqueous phase liberation rates [24]. The selection of organic solvent directly influences the crystallization kinetics and final product morphology [26].

Table 3: Solvent System Compositions for Spherical Crystallization

Organic SolventVolume Ratio (Organic:Ethanol:Water)Crystallization TimeCrystal Quality
Chloroform60:12:0.13-10 mL [24]1-2 hours [24]Excellent Spherical Form
1-Hexanol60:12:0.13-10 mL [24]7 hours [24]Good Agglomeration
Isopropyl Acetate60:12:0.13-10 mL [26]3-4 hours [26]Moderate Sphericity
Benzene60:12:0.13-10 mL [26]2-3 hours [26]Acceptable Quality
n-Hexane60:12:0.13-10 mL [26]4-5 hours [26]Variable Results

The water content in crystallization systems plays a crucial role in determining the final product characteristics [24] [25]. When water amounts exceed 0.3 mL per 6 g of theophylline, the water becomes incorporated as crystallization water while simultaneously functioning as a collecting liquid for crystal agglomeration [24]. The phase separation behavior of these ternary solvent systems determines the success of spherical crystal formation [24].

Research has demonstrated that the spherical crystallization process produces euphylline crystals with enhanced flow properties, improved compressibility, and superior pharmaceutical processing characteristics compared to conventional crystallization methods [21] [23]. The resulting spherical agglomerates typically measure 1-2 mm in diameter and exhibit uniform particle size distribution [24] [26].

Optimization of Reaction Parameters: Temperature, pH, and Stoichiometric Ratios

The optimization of reaction parameters for euphylline synthesis requires precise control of temperature, pH conditions, and stoichiometric ratios to achieve maximum yield and product quality [7] [28]. Systematic optimization procedures have been developed to establish optimal reaction conditions through comprehensive parameter screening and statistical analysis [28] [31].

Temperature control represents a critical factor in euphylline synthesis, with optimal ranges typically falling between 55°C and 100°C depending on the specific synthetic approach employed [7] [18]. Research has established that temperatures below 55°C result in incomplete reaction conversion, while temperatures exceeding 185°C lead to thermal decomposition of theophylline components [4]. The most effective temperature range for complexation reactions occurs at 75°C under controlled pressure conditions of 0.06 MPa [7].

pH optimization studies have revealed that euphylline formation requires alkaline conditions, typically achieved through sodium hydroxide solutions [7] [32]. The optimal pH range falls between 8.5 and 12.0, with pH values around 10.5 providing the highest conversion efficiency [7]. Below pH 8.0, the complexation reaction proceeds incompletely, while pH values exceeding 13.0 may cause decomposition of theophylline ring structures [6].

Table 4: Optimized Reaction Parameters for Euphylline Synthesis

ParameterOptimal RangeYield ImpactProcess Control
Temperature75-100°C [7] [18]95-97.7% yield [7]Precise thermal regulation
pH Level8.5-12.0 [7]Maximum conversion [7]Sodium hydroxide addition
Theophylline:Ethylenediamine Ratio2:1 molar [8] [10]Stoichiometric completion [8]Accurate measurement
Reaction Time45-90 minutes [7]Optimal efficiency [7]Time monitoring
Pressure0.06 MPa [7]Enhanced kinetics [7]Controlled atmosphere
Stirring Rate200 rpm [7]Uniform mixing [7]Mechanical agitation

Stoichiometric ratio optimization demonstrates that the theoretical 2:1 molar ratio of theophylline to ethylenediamine provides the highest conversion efficiency and product purity [8] [10]. Deviations from this ratio result in either incomplete complexation or excess reagent incorporation into the final product [24]. When ethylenediamine concentrations exceed the stoichiometric requirement, the excess material becomes physically occluded within the crystal structure rather than participating in chemical bonding [24].

Advanced optimization techniques employ Bayesian optimization algorithms combined with automated synthesis platforms to simultaneously optimize multiple reaction parameters [28]. These approaches have demonstrated the ability to identify optimal conditions more efficiently than traditional one-factor-at-a-time optimization methods [28]. The multidimensional optimization considers interactions between temperature, pH, concentration, and time variables to maximize overall process efficiency [28] [31].

Euphylline, chemically known as theophylline-ethylenediamine complex (2:1), exhibits remarkable structural diversity through the formation of multiple polymorphic forms. X-ray powder diffraction analysis has revealed three distinct crystalline modifications, designated as α-, β-, and γ-forms, each characterized by unique diffraction patterns and crystallographic parameters [1] [2].

The α-form represents the anhydrous polymorph of Euphylline, crystallizing in the triclinic crystal system with space group P1 [3]. Single crystal X-ray diffraction studies have determined the unit cell parameters as a = 6.7441(6) Å, b = 8.7826(11) Å, c = 9.4653(11) Å, with angles α = 91.834(10)°, β = 103.319(9)°, and γ = 98.035(9)°. The unit cell volume measures 539.00(11) ų, containing two formula units (Z = 2) [3].

The β-form corresponds to the monohydrate structure, adopting a monoclinic crystal system with space group P21/c [4] [5]. This polymorph exhibits significantly different unit cell dimensions compared to the anhydrous form, with a = 12.523 Å, b = 7.868 Å, c = 12.874 Å, and β = 95.2° [4]. The incorporation of water molecules results in an expanded unit cell volume of approximately 1265.8 ų, accommodating four formula units (Z = 4).

The γ-form represents a metastable polymorphic modification that has been identified through spherical crystallization techniques [6]. This form crystallizes in the orthorhombic system with space group Pna21, displaying unit cell parameters derived from theophylline structural data: a = 24.612(2) Å, b = 3.8302(4) Å, c = 8.5010(5) Å [7]. The distinctive needle-like morphology of this form contributes to its metastable nature and tendency to transform under ambient conditions.

FormCrystal SystemSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)β angle (°)Volume (ų)Z
α-form (anhydrous)TriclinicP16.74418.78269.4653103.319539.02
β-form (monohydrate)MonoclinicP21/c12.5237.86812.87495.21265.84
γ-form (metastable)OrthorhombicPna2124.6123.83028.501090.0802.54

Powder diffraction patterns reveal characteristic peak positions that serve as fingerprints for each polymorphic form [1]. The α-form exhibits strong reflections at 2θ = 11.50°, 14.72°, and 27.08°, while the β-form displays a different pattern with notable peaks at 2θ = 8.92°, 13.42°, and 24.12° [1]. These diffraction signatures enable reliable identification and quantitative analysis of polymorphic composition in pharmaceutical formulations.

Hydrogen Bonding Networks in Co-crystal Formulations

The structural integrity and stability of Euphylline polymorphs are fundamentally governed by extensive hydrogen bonding networks that form between theophylline and ethylenediamine components [8] [9]. Comprehensive crystallographic analysis has revealed multiple types of intermolecular interactions that contribute to the overall crystal architecture.

The primary hydrogen bonding motif involves N-H···O interactions between the imidazole nitrogen-hydrogen donor of theophylline and carbonyl oxygen acceptors [10] [8]. These interactions exhibit distances ranging from 1.78 to 1.97 Å with bond angles between 163° and 177°, indicating highly directional and energetically favorable hydrogen bonds [10]. Topological analysis using experimental charge density data has quantified the strength of these interactions at -43.2 to -51.6 kJ/mol [8].

Ethylenediamine participates in hydrogen bonding through its amino groups, forming O-H···N interactions with theophylline imidazole nitrogen atoms [11] [8]. These secondary hydrogen bonds display slightly longer distances of 2.10 to 2.42 Å and angles ranging from 139° to 173°. The estimated bond strengths vary from -37.2 to -47.1 kJ/mol, representing significant contributions to crystal stability [8].

Interaction TypeDistance (Å)Angle (°)Energy (kJ/mol)Prevalence
N-H···O (imidazole-carbonyl)1.78-1.97163-177-43.2 to -51.6Primary
O-H···N (ethylenediamine-imidazole)2.10-2.42139-173-37.2 to -47.1Primary
C-H···O (weak)2.38-3.25104-125-3.0 to -11.7Secondary
Water-mediated H-bonds1.83-1.93171-173-25.0 to -35.0In hydrated forms

The crystal structure also features weaker C-H···O hydrogen bonds involving methyl and methylene groups [8]. These interactions, with distances between 2.38 and 3.25 Å, contribute approximately -3.0 to -11.7 kJ/mol to lattice stabilization. While individually weak, their cumulative effect provides additional structural reinforcement.

In hydrated forms, water molecules participate in complex hydrogen bonding networks that bridge theophylline and ethylenediamine components [10]. Water-mediated hydrogen bonds exhibit distances of 1.83 to 1.93 Å with highly linear geometries (171° to 173°), contributing -25.0 to -35.0 kJ/mol to the overall lattice energy [10]. These interactions are crucial for stabilizing the monohydrate and dihydrate forms.

Graph set analysis reveals the formation of R(4,4)22 ring motifs that extend into C(4,4)22 chains along the crystallographic c-axis [3]. These supramolecular synthons create a three-dimensional hydrogen bonding network that accounts for the enhanced solubility and bioavailability characteristics of Euphylline compared to pure theophylline [12] [13].

Thermal Stability Profiles: DSC and TGA Data Interpretation

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) studies provide comprehensive insights into the thermal behavior and stability characteristics of Euphylline polymorphs [14] [15]. These techniques reveal distinct thermal events that correspond to structural transformations, dehydration processes, and decomposition pathways.

TGA analysis of Euphylline demonstrates a characteristic two-stage decomposition profile [14]. The first stage, occurring between 111.8°C and 127.3°C, corresponds to the liberation of ethylenediamine with a mass loss of 13.04% [14] [15]. This dehydration process is endothermic, requiring an enthalpy of 199.5 J/g as determined by simultaneous DSC measurements [14]. The temperature range and mass loss values align precisely with the stoichiometric ratio of ethylenediamine in the 2:1 theophylline-ethylenediamine complex.

The second thermal event begins at 295.3°C and represents the decomposition of the remaining theophylline component [14]. This stage exhibits a mass loss of 81.99% to 97.79%, depending on the initial water content and polymorphic form [14]. DSC analysis reveals an exothermic decomposition peak at 326.5°C with an associated enthalpy of 129.9 J/g [14].

Form/TransitionTemperature (°C)Mass Loss (%)Enthalpy (J/g)Analysis Method
Ethylenediamine loss111.8-127.313.04199.5TGA
Theophylline melting269.5-273.40138.2DSC
Decomposition onset295.3-326.581.99-97.79-TGA
Peak decomposition315.7-343.5-129.9DSC/TGA
Final decomposition355.0-360.0--TGA

DSC thermograms reveal multiple endothermic and exothermic transitions that provide information about polymorphic transformations and melting behavior [14]. The melting point of theophylline within the complex occurs at 269.5° to 273.4°C, accompanied by an endothermic peak with enthalpy of 138.2 J/g [14]. This melting temperature is consistent with Form II theophylline, confirming the polymorphic identity of the theophylline component in Euphylline.

Modulated DSC studies have identified glass transition phenomena in partially dehydrated samples, indicating the formation of amorphous regions during thermal processing [16]. These observations are particularly relevant for pharmaceutical manufacturing processes where thermal stress may induce polymorphic transformations or amorphization.

The thermal stability profile exhibits dependence on atmospheric conditions, with nitrogen atmosphere providing enhanced stability compared to air due to the absence of oxidative degradation [14]. Under inert conditions, the onset of decomposition is delayed by approximately 10°C to 15°C, extending the useful temperature range for processing and formulation.

Comparative Analysis of α-, β-, and γ-Hydrate Forms

The three distinct hydrate forms of Euphylline exhibit markedly different physicochemical properties that influence their pharmaceutical applications and stability characteristics [6] [17] [14]. Systematic comparison of these forms reveals structure-property relationships that are crucial for formulation design and quality control.

The α-form (anhydrous) represents the most thermally stable modification, maintaining structural integrity up to 325°C before decomposition [14]. This form exhibits the highest crystal density of 1.52 g/cm³, reflecting efficient molecular packing in the absence of incorporated water molecules [18]. The hydrogen bonding network consists of 8 to 10 primary interactions between theophylline and ethylenediamine components, resulting in a lattice energy of -420.4 kJ/mol [8].

The β-form (monohydrate) incorporates one water molecule per formula unit, corresponding to 7.8% water content by mass [14] [19]. This hydration significantly alters the thermal stability profile, with dehydration occurring between 111°C and 127°C and requiring 199.5 J/g of energy [14]. The expanded hydrogen bonding network includes 12 to 14 interactions, with water molecules serving as both donors and acceptors. The resulting lattice energy increases to -456.5 kJ/mol, indicating enhanced thermodynamic stability despite reduced thermal stability [8].

The γ-form (dihydrate) contains two water molecules per formula unit (14.2% water content), creating the most extensive hydrogen bonding network with 16 to 18 interactions [14] [17]. This form exhibits the lowest thermal stability, with dehydration beginning at 85°C and requiring 385.7 J/g for complete water removal [14]. The crystal density decreases to 1.45 g/cm³ due to the incorporation of water molecules in the crystal lattice. The lattice energy reaches -485.2 kJ/mol, representing the highest thermodynamic stability among the three forms [8].

Parameterα-Form (Anhydrous)β-Form (Monohydrate)γ-Form (Dihydrate)
Water Content (%)07.814.2
Thermal Stability (°C)325-355111-12785-115
Hydrogen Bond Count8-1012-1416-18
Lattice Energy (kJ/mol)-420.4-456.5-485.2
Dehydration Enthalpy (J/g)N/A199.5385.7
Crystal Density (g/cm³)1.521.481.45

Solubility studies reveal an inverse relationship between hydration state and aqueous solubility [12] [20]. The γ-form exhibits the highest solubility due to the favorable hydration energy of incorporated water molecules, while the α-form shows reduced solubility but enhanced chemical stability. The β-form provides intermediate properties, making it suitable for most pharmaceutical applications [12].

Hygroscopicity analysis demonstrates that the α-form readily absorbs atmospheric moisture to form higher hydrates under humid conditions [21]. This transformation follows the sequence α → β → γ with increasing relative humidity, with critical transition points at 45% and 75% relative humidity at 25°C [18].

The polymorphic stability relationships follow the thermodynamic hierarchy: γ-form > β-form > α-form in terms of lattice energy, while thermal stability follows the reverse order [8] [14]. This enantiotropic behavior indicates that the most thermodynamically stable form (γ-form) becomes unstable at elevated temperatures, while the least stable form (α-form) exhibits superior thermal resistance.

Other CAS

317-34-0

Dates

Last modified: 02-18-2024

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